molecular formula C9H6BrN3O2 B11764460 8-Amino-5-bromo-1,7-naphthyridine-3-carboxylic acid

8-Amino-5-bromo-1,7-naphthyridine-3-carboxylic acid

Cat. No.: B11764460
M. Wt: 268.07 g/mol
InChI Key: ZXTUITBIVLNADF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Amino-5-bromo-1,7-naphthyridine-3-carboxylic acid is a heterocyclic compound that contains both amino and carboxylic acid functional groups. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-5-bromo-1,7-naphthyridine-3-carboxylic acid typically involves the reaction of 3-aminopyridine derivatives with brominating agents under controlled conditions. One common method involves the bromination of 3-aminopyridine followed by cyclization to form the naphthyridine ring . The reaction conditions often include the use of solvents such as acetic acid and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and cyclization processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

8-Amino-5-bromo-1,7-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, which can have different biological and chemical properties .

Scientific Research Applications

8-Amino-5-bromo-1,7-naphthyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 8-Amino-5-bromo-1,7-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The pathways involved often include inhibition of DNA synthesis and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Amino-5-bromo-1,7-naphthyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and carboxylic acid groups makes it versatile for various chemical reactions and applications .

Properties

Molecular Formula

C9H6BrN3O2

Molecular Weight

268.07 g/mol

IUPAC Name

8-amino-5-bromo-1,7-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C9H6BrN3O2/c10-6-3-13-8(11)7-5(6)1-4(2-12-7)9(14)15/h1-3H,(H2,11,13)(H,14,15)

InChI Key

ZXTUITBIVLNADF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=CN=C2N)Br)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.